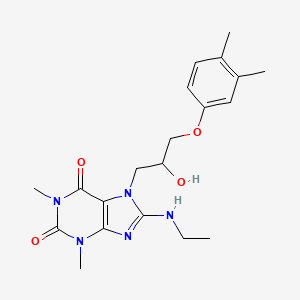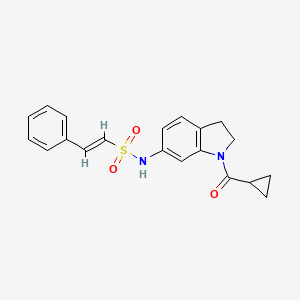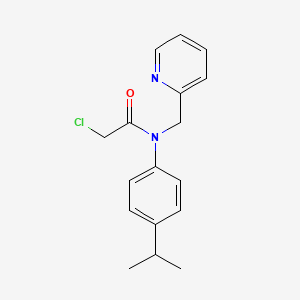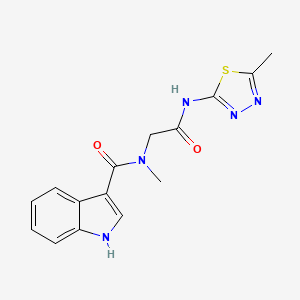![molecular formula C17H13ClN2O3S2 B2486891 N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 682783-48-8](/img/structure/B2486891.png)
N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar thiazolidinone derivatives involves a multi-step chemical process that often starts with the reaction of appropriate aldehydes with thiazolidinone precursors. In the case of related compounds, the synthesis process includes the electrophilic attack of phenylisothiocyanate on propionitriles followed by a reaction with chloroacetyl chloride under basic conditions, leading to the formation of thiazolidinone derivatives (Hanna & George, 2012).
Molecular Structure Analysis
Molecular structure analysis of thiazolidinone derivatives reveals a core structure consisting of a thiazolidinone ring conjugated with various substituents, including a furan ring and a chlorophenyl group. The precise arrangement of these groups significantly influences the compound's biological activity and interaction with biological targets. Crystal structure analysis and spectroscopic methods such as NMR and IR are commonly used to confirm the molecular structure of these compounds (Liu et al., 2013).
Chemical Reactions and Properties
Thiazolidinone derivatives, including the compound , exhibit a range of chemical reactions due to the reactive nature of their core structure. They can undergo nucleophilic substitution reactions, condensation with aldehydes, and cyclization reactions that are central to their synthesis and modification. These chemical properties are essential for the design and development of new derivatives with enhanced biological activities.
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in drug development. These properties can affect the compound's bioavailability, stability, and overall effectiveness as a pharmacological agent. Detailed physical property analysis is typically conducted using techniques like X-ray crystallography and spectroscopy (Rahmani et al., 2017).
Aplicaciones Científicas De Investigación
Anticancer Applications
This compound and its derivatives have been investigated for their anticancer properties, particularly in inducing apoptosis in human leukemia cells. Studies show that the thiazolidinone compounds containing furan moiety exhibit moderate to strong antiproliferative activity in human leukemia cell lines in a cell cycle stage-dependent and dose-dependent manner. Specifically, compounds with variations in the functional group at the C-terminal of the thiazolidinone, bearing an amide moiety, have shown potent anticancer activity, highlighting the importance of electron-donating groups on the thiazolidinone moiety for anticancer properties (Chandrappa et al., 2009). Additionally, other derivatives have shown moderate antitumor activity against malignant tumor cells, with specific cell lines being more sensitive to these compounds (Horishny & Matiychuk, 2020).
Alzheimer's Disease Treatment
The synthesis of N-substituted derivatives of this compound has been evaluated as potential drug candidates for Alzheimer's disease. The synthesis process involves creating a series of electrophiles, targeting compounds to inhibit the acetylcholinesterase enzyme, a key target in Alzheimer's disease treatment. The synthesized compounds were subjected to enzyme inhibition activity screening against acetylcholinesterase, indicating their potential as new drug candidates (Rehman et al., 2018).
Antibacterial and Anti-inflammatory Properties
Novel 4-thiazolidinones incorporating specific moieties have been synthesized and evaluated for their antimicrobial activity. For instance, compounds incorporating 2-(2,4,5-trichlorophenoxy)propanamide showed promising activity against Gram-positive bacteria, with some compounds showing equipotent activity compared to reference drugs like chloramphenicol. Docking studies on MurB using Dock6.4 docking program were performed to study the observed activity, indicating their potential as antibacterial agents (Radwan, 2012). Furthermore, thiazolopyrimidine derivatives have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties, showing significant activities in both respects without inducing ulcerogenicity, indicating their potential for pain and inflammation treatment (Selvam et al., 2012).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S2/c18-11-3-5-12(6-4-11)19-15(21)7-8-20-16(22)14(25-17(20)24)10-13-2-1-9-23-13/h1-6,9-10H,7-8H2,(H,19,21)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIWDNBKCXJVNO-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2486813.png)
![N-[(3-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2486814.png)
methanone](/img/structure/B2486816.png)
![methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate](/img/structure/B2486817.png)
![N-[[2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-ynamide](/img/structure/B2486818.png)
![3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486819.png)


![N-[2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2486822.png)

![2-(3-fluoro-4-methoxybenzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2486827.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2486828.png)
